3,6-Methanoindeno[1,7-cd][1,2]oxazole
Description
3,6-Methanoindeno[1,7-cd][1,2]oxazole (CAS: 72417-63-1, C₁₀H₅NO) is a fused bicyclic heterocyclic compound featuring an isoxazole ring system integrated with an indene scaffold via a methano bridge . This structural architecture imparts unique electronic and steric properties, distinguishing it from simpler oxazole derivatives. The methano bridge and fused ring system may enhance rigidity and influence binding interactions with biological targets, a hypothesis supported by structure-activity relationship (SAR) studies on similar frameworks .
Properties
CAS No. |
72417-63-1 |
|---|---|
Molecular Formula |
C10H5NO |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
5-oxa-4-azatetracyclo[6.3.1.02,6.03,10]dodeca-1,3,6,8(12),10-pentaene |
InChI |
InChI=1S/C10H5NO/c1-5-2-7-4-6(1)9-8(3-5)12-11-10(7)9/h1,3-4H,2H2 |
InChI Key |
MTNOUTZXVBSJBB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=C4C(=C2)ON=C4C1=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Methanoindeno[1,7-cd][1,2]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed cyclization reactions. For example, the reaction of arylacetylenes with α-amino acids in the presence of copper nitrate and iodine can yield oxazole derivatives . Another method involves the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes in ionic liquids, which allows for the preparation of substituted oxazoles in high yields .
Industrial Production Methods
Industrial production of 3,6-Methanoindeno[1,7-cd][1,2]oxazole may involve scalable synthetic routes such as the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts, such as immobilized phosphine-gold complexes, can also facilitate the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
3,6-Methanoindeno[1,7-cd][1,2]oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the oxazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of halogenated oxazole derivatives.
Scientific Research Applications
3,6-Methanoindeno[1,7-cd][1,2]oxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of new pharmaceutical agents.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3,6-Methanoindeno[1,7-cd][1,2]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Similar Oxazole Derivatives
Structural and Functional Contrasts
A. 1,3-Oxazolesulfonamides
- Structure : Feature a sulfonamide group directly attached to the 1,3-oxazole ring .
- Activity : Exhibit anticancer properties via mechanisms linked to sulfonamide-mediated enzyme inhibition (e.g., carbonic anhydrase) .
- Key Difference: Unlike 3,6-Methanoindeno[1,7-cd][1,2]oxazole, these compounds lack fused ring systems, reducing structural rigidity but enhancing synthetic versatility.
B. 1,2-Oxazoles (Isoxazoles)
C. 1,2,3-Triazole-Oxazole Hybrids
- Structure : Combine triazole and oxazole rings, enabling dual pharmacophore interactions .
- Activity : Broad-spectrum antiproliferative agents, with triazole groups enhancing hydrogen-bonding capacity .
- Key Difference: The triazole-oxazole hybrids are synthetically modular but lack the fused bicyclic architecture of 3,6-Methanoindeno[1,7-cd][1,2]oxazole, which could improve metabolic stability.
Pharmacological Activity
Structure-Activity Relationship (SAR)
- The methano bridge in 3,6-Methanoindeno[1,7-cd][1,2]oxazole may enhance hydrophobic interactions with target proteins, a trait observed in rigidified oxazole derivatives .
- Electron-withdrawing groups (e.g., sulfonamides) on 1,3-oxazoles improve anticancer activity by modulating electron density .
- Smaller oxazole fragments (e.g., degradation products of MccB17) induce inflammation via IDO1 activation, whereas larger fused systems like 3,6-Methanoindeno[1,7-cd][1,2]oxazole might evade this effect due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
